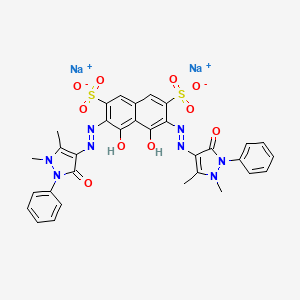

Antipyrylazo III disodium

Description

Historical Context and Evolution in Scientific Research

Antipyrylazo III belongs to a class of azo dyes that have been developed and utilized for their ability to change color in the presence of specific metal ions. While the precise timeline of its initial synthesis is not extensively documented in readily available literature, its use in scientific research became more prominent in the latter half of the 20th century. Initially, like other metallochromic indicators, its applications were likely explored in analytical chemistry for the quantitative determination of metal ions.

Over time, its utility expanded into the realm of biological research. Scientists recognized its potential for measuring dynamic changes in the concentration of physiologically important cations, most notably calcium (Ca²⁺). This evolution was driven by the increasing need for sensitive and selective methods to study the role of metal ions in cellular processes. Early research focused on characterizing its binding properties with various cations and optimizing its use for spectrophotometric measurements. nih.gov A notable aspect of its history includes its comparison with other indicators like Arsenazo III, with studies investigating their relative effectiveness in different biological models. science.govscience.gov

Role as a Metallochromic Indicator in Experimental Biology and Analytical Chemistry

Antipyrylazo III disodium (B8443419) functions as a metallochromic indicator, a substance that exhibits a distinct color change upon forming a complex with metal ions. This property is the cornerstone of its application in both analytical chemistry and experimental biology. The interaction between Antipyrylazo III and metal ions, particularly divalent cations, leads to a shift in its absorption spectrum, which can be quantified using spectrophotometry. scite.ai

In analytical chemistry, this characteristic allows for the selective and sensitive determination of metal ion concentrations in various samples. For instance, it has been employed in the chelatometric titration of elements like strontium in aluminum alloys. researchgate.net

In experimental biology, Antipyrylazo III is particularly valued for its ability to measure free Ca²⁺ concentrations. scite.ai It is often referred to as a "middle range" calcium indicator, suitable for detecting Ca²⁺ concentrations in the micromolar range. This makes it a valuable tool for studying cellular events where calcium signaling plays a crucial role, such as muscle contraction, neurotransmission, and secretion. scite.aiucl.ac.uk The dye's absorbance changes in the presence of Ca²⁺, and these changes can be monitored to track the kinetics of calcium transport and binding in cells and subcellular organelles like the sarcoplasmic reticulum and mitochondria. scite.aidtic.milsoton.ac.uk

Overview of Key Research Areas and Applications

The application of Antipyrylazo III disodium spans several key research areas, primarily centered around the detection and quantification of metal ions.

Calcium Signaling: A primary application of Antipyrylazo III is in the study of calcium signaling in biological systems. It has been used to measure Ca²⁺ transients in muscle fibers, monitor Ca²⁺ uptake and release by mitochondria and the sarcoplasmic reticulum, and investigate the role of calcium in various cellular functions. science.govscite.aisoton.ac.uk For example, it has been used to measure the depletion of extracellular calcium during a single heartbeat in cardiac muscle studies. nih.gov

Analytical Chemistry: In analytical chemistry, Antipyrylazo III serves as an indicator in complexometric titrations for the determination of various metal ions. Its ability to form colored complexes with specific cations allows for their quantification in complex matrices. researchgate.netdss.go.th

Biochemical Assays: The compound is utilized in various biochemical assays to determine the concentration of free metal ions. This is crucial for understanding the metal ion requirements and inhibition of enzymes and other biological molecules. nih.govsoton.ac.uk

Membrane Transport Studies: Researchers have employed Antipyrylazo III to study the transport of ions across biological membranes. By measuring the changes in ion concentration in the extracellular or intracellular medium, the activity of ion channels and transporters can be investigated. nih.govnih.govacs.org

Detailed Research Findings

Spectrophotometric studies have been crucial in defining the interaction of Antipyrylazo III with various cations. The binding stoichiometry and equilibrium constants for its complexes with several metal ions have been determined, providing a quantitative basis for its use as an indicator.

Table 1: Interaction of Antipyrylazo III with Divalent Cations

| Cation | Stoichiometry (Metal:Dye) | Research Focus | Reference |

|---|---|---|---|

| Calcium (Ca²⁺) | 1:1, 1:2, 2:2 | Spectrophotometric determination, biological signaling | nih.govresearchgate.net |

| Magnesium (Mg²⁺) | Investigated | Minimal interference at certain wavelengths | scite.ai |

| Strontium (Sr²⁺) | Investigated | Analytical determination | |

| Barium (Ba²⁺) | Investigated | Comparative binding studies |

Research has also highlighted the importance of experimental conditions, such as pH and ionic strength, on the performance of Antipyrylazo III as an indicator. researchgate.net For instance, at a pH of 6.9, at least three different calcium-dye complexes have been identified. researchgate.net Furthermore, some studies have noted that Antipyrylazo III can bind to biological materials like proteins, which could potentially influence its accuracy as a Ca²⁺ indicator in certain biological systems. nih.gov

Properties

CAS No. |

1092119-83-9 |

|---|---|

Molecular Formula |

C32H26N8Na2O10S2 |

Molecular Weight |

792.7 g/mol |

IUPAC Name |

disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |

InChI Key |

JJNMVMQGDVWCSQ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization for Research Enhancement

Established Synthetic Pathways for Antipyrylazo III Disodium (B8443419)

The synthesis of Antipyrylazo III disodium is a multi-step process rooted in classical azo dye chemistry. The core reaction involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable aromatic compound. In the case of Antipyrylazo III, the synthesis utilizes two key precursors: 4-aminoantipyrine (B1666024) and chromotropic acid disodium salt (4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt).

The general synthetic route can be outlined as follows:

Diazotization of 4-Aminoantipyrine: The synthesis commences with the diazotization of 4-aminoantipyrine. This reaction is typically carried out in a cold, acidic medium, usually with hydrochloric acid and sodium nitrite, to convert the primary aromatic amine group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The temperature is maintained at 0-5 °C to ensure the stability of the highly reactive diazonium salt.

Coupling Reaction: The resulting diazonium salt of 4-aminoantipyrine is then coupled with chromotropic acid disodium salt. This is an electrophilic substitution reaction where the diazonium salt acts as the electrophile and the electron-rich naphthalene (B1677914) ring of chromotropic acid serves as the nucleophile. The coupling occurs at the positions ortho to the hydroxyl groups on the chromotropic acid molecule. Given the symmetrical nature of the starting materials and the reaction stoichiometry, two molecules of the diazotized 4-aminoantipyrine couple with one molecule of chromotropic acid, leading to the formation of the bis-azo structure of Antipyrylazo III. The reaction is typically performed under alkaline or neutral pH conditions to facilitate the coupling.

Isolation and Purification: Following the coupling reaction, the resulting this compound salt precipitates from the reaction mixture. The crude product is then collected by filtration and subjected to purification processes to remove unreacted starting materials and by-products.

Exploration of Structural Modifications and Derivatives for Tuned Research Properties

The utility of Antipyrylazo III as a research tool has spurred investigations into its structural modifications to fine-tune its properties for specific applications. These modifications can be broadly categorized into changes in the antipyrine (B355649) moieties and alterations to the central naphthalene core. The primary goal of these derivatizations is to enhance selectivity for different metal ions, shift the absorption maxima for improved detection, and modify its affinity for target ions.

The development of such derivatives allows for the creation of a portfolio of indicators with a range of affinities and selectivities, expanding their applicability beyond calcium detection to other divalent and trivalent metal ions. These tailored properties are crucial for studies in complex biological systems where multiple ions may be present.

Purity and Characterization Methodologies for Research Grade Compound

The reliability of experimental results using this compound is heavily dependent on the purity of the compound. For research-grade material, stringent quality control is essential to ensure the absence of impurities that could interfere with metal ion binding or generate misleading signals. A purity of ≥95% is often required for analytical and biological applications.

A combination of analytical techniques is employed to ascertain the purity and confirm the identity of this compound.

| Analytical Technique | Purpose | Key Parameters and Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A reversed-phase HPLC method with UV-Vis detection is commonly used. The chromatogram should show a single major peak corresponding to Antipyrylazo III. The presence of other peaks indicates impurities, which could include unreacted starting materials or by-products from the synthesis. |

| UV-Visible Spectrophotometry | Confirmation of identity and concentration determination. | The UV-Vis spectrum in an aqueous solution exhibits characteristic absorption maxima. The position of these maxima and the molar absorptivity are key identifiers. Upon chelation with metal ions like calcium, a significant shift in the absorption spectrum is observed, which is the basis of its function as a metallochromic indicator. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the antipyrine and naphthalene moieties and the correct substitution pattern. The spectral data should be consistent with the expected structure of Antipyrylazo III. |

| Mass Spectrometry (MS) | Determination of molecular weight. | Mass spectrometry is used to confirm the molecular weight of the compound, providing further evidence of its identity. |

| Elemental Analysis | Determination of elemental composition. | Elemental analysis for carbon, hydrogen, nitrogen, and sulfur is performed to ensure the empirical formula aligns with the theoretical composition of this compound. |

Potential impurities in commercial preparations can include starting materials such as 4-aminoantipyrine and chromotropic acid, as well as mono-azo by-products where only one molecule of diazotized 4-aminoantipyrine has coupled to the chromotropic acid. Rigorous purification, often involving recrystallization or chromatographic methods, is necessary to achieve the high purity required for research-grade this compound.

Coordination Chemistry and Metal Ion Complexation Dynamics

Stoichiometric Relationships of Antipyrylazo III with Divalent Cations (e.g., Ca²⁺, Mg²⁺)

The stoichiometry of the complexes formed between Antipyrylazo III (often abbreviated as D or An in literature) and divalent cations is a critical factor in its application as an indicator. Research has shown that the molar ratio of metal ion to dye can vary depending on the specific cation and the experimental conditions.

For calcium (Ca²⁺), Antipyrylazo III predominantly forms a 1:2 complex, denoted as CaD₂. This has been established through spectrophotometric titrations where the absorbance changes are monitored as the concentration of Ca²⁺ is varied in the presence of a fixed concentration of the dye. nih.gov

In contrast, with magnesium (Mg²⁺), the primary complex formed has a 1:1 stoichiometry, represented as MgD. nih.gov This difference in stoichiometry between Ca²⁺ and Mg²⁺ is a key factor contributing to the dye's selectivity.

Further studies have also identified the potential for other complex formations under specific conditions. For instance, with calcium, the existence of 1:1 (CaAn) and 2:1 (Ca₂An) complexes has also been reported, highlighting the dynamic nature of the equilibrium.

Interactive Data Table: Stoichiometry of Antipyrylazo III Complexes

| Cation | Predominant Stoichiometry (Metal:Dye) | Other Reported Stoichiometries |

| Ca²⁺ | 1:2 (CaD₂) | 1:1 (CaAn), 2:1 (Ca₂An) |

| Mg²⁺ | 1:1 (MgD) |

Determination of Apparent and Intrinsic Equilibrium Constants for Metal-Dye Complexes

The stability of the metal-dye complexes is quantified by their equilibrium constants. Both apparent and intrinsic constants are determined to understand the binding affinity under specific experimental conditions and in the absence of interfering factors, respectively.

Spectrophotometric methods are commonly employed to determine these constants. By titrating the dye with a metal ion and fitting the resulting absorbance data to theoretical models, researchers can calculate the dissociation constants (Kd).

In the case of magnesium, the apparent dissociation constant for the 1:1 complex has been determined in both simple aqueous solutions and more complex biological environments, such as the myoplasm of muscle cells. nih.gov It has been observed that the apparent Kd for Mg²⁺ can be significantly higher in a cellular environment compared to a simple potassium-based solution, suggesting interactions with other cellular components. nih.gov

Interactive Data Table: Equilibrium Constants for Antipyrylazo III Complexes

| Complex | Dissociation Constant (Kd) | Conditions |

| CaAn | 4.5 x 10⁻⁴ M | Extrapolated to zero ionic strength |

| CaAn₂ | 1.1 x 10⁻⁸ M² | Extrapolated to zero ionic strength |

| Ca₂An | 1.5 x 10⁻⁶ M² | Extrapolated to zero ionic strength |

| Mg-APIII | 1.86 mM | In K⁺ solutions (pH 7.35) |

| Mg-APIII | 3.16 mM | In rat myoballs (myoplasm) |

Chelation Mechanisms and Binding Sites within the Antipyrylazo III Structure

The chelation of metal ions by Antipyrylazo III involves the coordination of the cation with multiple functional groups within the dye molecule. The structure of Antipyrylazo III, which includes two azo groups, two hydroxyl groups, and two sulfonic acid groups attached to a naphthalene (B1677914) core, provides several potential binding sites.

The binding of a metal ion induces a conformational change in the Antipyrylazo III molecule. This structural transition is responsible for the significant change in the dye's absorption spectrum upon complexation. For calcium, the binding process is thought to involve a rate-limiting structural transition of the dye from a low-affinity to a high-affinity conformation. nih.gov

Selectivity and Specificity Profiles for Various Metal Ions in Competitive Binding Assays

Antipyrylazo III is known for its relative selectivity for Ca²⁺ over Mg²⁺, which is a crucial characteristic for its use in biological systems where both ions are present. This selectivity arises from a combination of factors, including the differing stoichiometries of the complexes and the intrinsic binding affinities.

The formation of a more stable 1:2 complex with Ca²⁺ contributes significantly to its higher apparent affinity compared to the 1:1 complex formed with Mg²⁺. nih.gov Competitive binding assays, where the dye is exposed to a mixture of metal ions, are essential for quantifying this selectivity.

While primarily used for Ca²⁺ and Mg²⁺, Antipyrylazo III can also interact with other divalent cations such as strontium (Sr²⁺), barium (Ba²⁺), and manganese (Mn²⁺). However, its affinity for these ions is generally lower than for Ca²⁺. The presence of these other ions can potentially interfere with the measurement of Ca²⁺ and Mg²⁺, and therefore, the selectivity profile must be considered when designing experiments. The extent of interference will depend on the relative concentrations of the competing ions and their respective binding affinities for the dye.

Spectroscopic Principles and Mechanisms of Metallochromic Activity

Absorption Spectra and Wavelength Dependence upon Metal Ion Binding

The utility of Antipyrylazo III as a metallochromic indicator stems from the significant shift in its absorption spectrum upon complexation with metal ions. In its free form, the dye has a characteristic absorption maximum. When it binds to a metal ion like Ca²⁺ or Mg²⁺, the resulting complex exhibits a new absorption maximum at a different, typically longer, wavelength.

In vitro studies show that the binding of Ca²⁺ to Antipyrylazo III induces substantial absorbance changes in the red region of the spectrum. This spectral shift is a key feature that allows for the quantification of the metal ion. For instance, the calcium-free form of Antipyrylazo III has an absorption maximum around 550 nm. The formation of the Ca²⁺-Antipyrylazo III complex results in a differential spectrum with absorption maxima and minima that can be used for measurement. Specifically, Ca²⁺ complexation produces significant absorbance changes at wavelengths between 720 nm and 790 nm.

Similarly, interaction with Mg²⁺ also causes a spectral shift. The absorption spectra of Antipyrylazo III in the presence of Mg²⁺ exhibit a red shift, meaning the peak absorption wavelength moves to a longer wavelength. However, the spectral changes induced by Ca²⁺ are qualitatively different from those produced by Mg²⁺, particularly at wavelengths above 660 nm. This distinction allows for the selective measurement of Ca²⁺ even in the presence of Mg²⁺ by carefully selecting the monitoring wavelength.

| Species | Approximate λmax (nm) | Observation Region for Differential Spectra (nm) |

|---|---|---|

| Free Antipyrylazo III | ~550 | N/A |

| Antipyrylazo III-Ca²⁺ Complex | Not specified | 660 - 800 |

| Antipyrylazo III-Mg²⁺ Complex | Shifted to red | Minimal effect > 660 nm |

Identification and Significance of Isosbestic Points in Spectrophotometric Research

In spectrophotometry, an isosbestic point is a specific wavelength at which the molar absorptivity of two or more chemical species in equilibrium is identical. Consequently, as the concentration of these species changes during a chemical reaction, the total absorbance of the sample at this wavelength remains constant. The presence of a well-defined isosbestic point is often indicative of a clean conversion from one species to another (e.g., free dye to metal-dye complex) without significant intermediates.

In the context of Antipyrylazo III, isosbestic points are observed when recording differential absorption spectra of the dye in the presence of varying concentrations of divalent cations. The existence of these points is significant for several reasons:

Reference Wavelength : Isosbestic points can serve as a stable reference point for measurements, as the absorbance is independent of the extent of complex formation. This is useful for correcting for variations in the total dye concentration.

Verification of Stoichiometry : The presence of sharp isosbestic points supports the model of a simple equilibrium between two primary absorbing species—the free indicator and the 1:1 metal-indicator complex.

Instrument Calibration : In clinical chemistry, isosbestic points of standard substances are used as a quality assurance method to verify the wavelength accuracy of a spectrophotometer.

For Antipyrylazo III, differential spectra obtained with various concentrations of ions like Ca²⁺, Mg²⁺, and Sr²⁺ show slight shifts in the isosbestic points, which can be influenced by factors such as high ionic strength in the reaction mixture.

Quantum Chemical Insights into Electronic Transitions and Colorimetric Response

The color of Antipyrylazo III and the change upon metal binding are governed by electronic transitions within the molecule's chromophore. Antipyrylazo III is an azo dye, and its color originates from the extended π-conjugated system that includes the azo group (-N=N-). The absorption of light in the visible region promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (typically π* antibonding orbitals). This is known as a π → π* transition.

When a metal ion binds to Antipyrylazo III, it acts as a Lewis acid, coordinating with electron-donating groups on the dye molecule. This chelation perturbs the electronic structure of the entire conjugated system. The coordination of the metal ion alters the energy levels of the molecular orbitals involved in the electronic transition.

This perturbation typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap means that the molecule will absorb light of lower energy, which corresponds to a longer wavelength. This phenomenon explains the bathochromic (or red) shift observed in the absorption spectrum of Antipyrylazo III upon complexation with Ca²⁺ or Mg²⁺. The change in the probability of these electronic transitions also leads to a change in the molar absorptivity (extinction coefficient), resulting in a more intensely colored solution. While detailed quantum-chemical studies specific to Antipyrylazo III are not widely available, this general mechanism is well-established for metallochromic azo dyes.

Kinetic Aspects of Metal-Antipyrylazo III Complex Formation and Dissociation

The practical application of Antipyrylazo III for measuring dynamic changes in metal ion concentrations, such as intracellular calcium transients, depends not only on the spectral properties of the complex but also on the kinetics of its formation and dissociation. The rates at which the dye binds to and releases the metal ion determine the temporal resolution of the measurement.

This equilibrium is characterized by a formation rate constant (k_on) and a dissociation rate constant (k_off). For an indicator to be effective in tracking rapid changes, both of these rates must be sufficiently fast to allow the dye-metal equilibrium to re-establish quickly in response to fluctuating ion concentrations. If the kinetics are too slow, the indicator's response will lag behind the actual changes, leading to an underestimation of the speed and magnitude of the transient events.

Techniques such as stopped-flow and temperature-jump relaxation are commonly used to measure the kinetics of fast complexation reactions. The Eigen-Wilkins mechanism is a widely accepted model for the formation of metal complexes, where the rate-determining step is the loss of a water molecule from the inner hydration sphere of the metal ion. While the kinetic parameters are crucial for the proper interpretation of data from biological experiments, specific values for the formation and dissociation rate constants of Antipyrylazo III with ions like Ca²⁺ and Mg²⁺ are not detailed in readily available literature. However, it has been noted that for accurate interpretation of transient signals, a thorough understanding of the dye's chemistry, including potential formation of multiple complex stoichiometries in the millisecond time domain, is necessary.

Applications in Fundamental Biological Research

Investigation of Calcium and Magnesium Ion Fluxes in Isolated Organelles and Membrane Vesicles

Antipyrylazo III has been instrumental in elucidating the mechanisms of ion transport in isolated organelles, where direct measurement of ion concentration changes is crucial.

Sarcoplasmic Reticulum (SR) Calcium Uptake and Release Studies

The sarcoplasmic reticulum, a key regulator of intracellular calcium, has been a major focus of studies employing Antipyrylazo III. The dye is used to monitor the kinetics of Ca²⁺ uptake and release from SR vesicles.

Dual-wavelength spectroscopy with Antipyrylazo III has been effectively used to resolve the initial fast phase of Ca²⁺ uptake by heavy SR (HSR). nih.gov To avoid interference from ATP, which can also complex with the dye, specific wavelengths greater than 670 nm are utilized where ATP does not alter the divalent cation:Antipyrylazo III difference absorbance. nih.gov This methodological consideration is critical as elevating Mg²⁺ concentrations to eliminate ATP interference can inhibit ryanodine (B192298) receptor-mediated Ca²⁺ release, a key process in SR function. nih.gov

In studies of cut frog twitch fibers, Antipyrylazo III has been introduced to measure myoplasmic Ca²⁺ transients. nih.gov These experiments have revealed that the peak amplitude of the Ca²⁺ signal is consistent with a 1:2 stoichiometry for the Ca²⁺:Antipyrylazo III complex at indicator concentrations up to 0.4 mM. nih.gov The kinetics of the absorbance change are rapid, with an average half-width of 10 ms (B15284909) at 18°C in freshly prepared fibers containing 0.3 mM of the indicator. nih.gov These rapid kinetics allow for the estimation of the time course of Ca²⁺ release from the SR, which is found to be a rapid and brief event with a latency of 2-3 ms after the surface action potential and a half-width of 2-4 ms. nih.gov

| Parameter | Value | Conditions | Reference |

| Ca²⁺:Antipyrylazo III Stoichiometry | 1:2 | Indicator concentration ≤ 0.4 mM | nih.gov |

| Absorbance Change Half-width | 10 ms | 0.3 mM Antipyrylazo III, 18°C | nih.gov |

| SR Ca²⁺ Release Latency | 2-3 ms | Post-action potential | nih.gov |

| SR Ca²⁺ Release Half-width | 2-4 ms | Post-action potential | nih.gov |

Mitochondrial Calcium Dynamics Research

Antipyrylazo III is also employed in the study of mitochondrial Ca²⁺ transport, a process central to cellular metabolism and signaling. The dye allows for the measurement of Ca²⁺ fluxes across the mitochondrial membrane in isolated preparations. As a "middle range" Ca²⁺ indicator, it is suitable for tracking the significant changes in Ca²⁺ concentration that can occur within this organelle.

Studies on Intracellular Ion Homeostasis in Permeabilized Cells

Permeabilized cells offer a model system that is intermediate between intact cells and isolated organelles, allowing for the study of intracellular processes with controlled access to the cytosol. Antipyrylazo III has been utilized in such preparations to investigate intracellular ion homeostasis.

In cultured rat myoballs with cell membranes permeabilized by saponin, Antipyrylazo III has been used to measure the intracellular free magnesium ion concentration ([Mg²⁺]i). nih.gov These studies established intracellular calibration spectra for the Antipyrylazo III-Mg²⁺ complex. A significant finding was that the apparent dissociation constant (Kd) of Antipyrylazo III for Mg²⁺ in the myoplasm was considerably higher than in simple potassium-based solutions at the same pH, suggesting that the intracellular environment alters the dye's properties. nih.gov Despite this, a 1:1 stoichiometric ratio for the Mg²⁺:Antipyrylazo III complex was observed both in solution and within the myoplasm. nih.gov It was also noted that the injected dye itself could significantly affect the intracellular [Mg²⁺]i, a factor that requires correction for accurate measurements. nih.gov

| Parameter | In Myoplasm | In K⁺ Solution | Reference |

| Apparent Kd for Mg²⁺ | 3.16 mM | 1.86 mM | nih.gov |

| Stoichiometric Ratio (Mg²⁺:APIII) | 1:1 | 1:1 | nih.gov |

Probing Ion Transport Mechanisms and Channel Activities

While Antipyrylazo III is a powerful tool for measuring the consequences of ion channel and transporter activity, its direct use in probing the mechanisms and kinetics of these proteins is less documented. The dye primarily serves as an indicator of the changes in bulk ion concentration resulting from transport processes, rather than a direct probe of the transporter's conformational changes or gating kinetics. For instance, in the context of the cardiac ryanodine receptor, studies on ion channel gating often employ electrophysiological methods like lipid bilayer recordings to measure channel open probability and conductance directly, rather than relying on bulk concentration changes measured by dyes. researchgate.net

Interactions with Biological Macromolecules and Cellular Components

The accuracy of measurements using Antipyrylazo III can be influenced by its interactions with intracellular macromolecules. In cut frog twitch fibers, a significant fraction of the introduced Antipyrylazo III, on average 0.68, was found to be immobilized due to binding or sequestration by intracellular constituents. nih.govcapes.gov.br This immobilization can affect the calibration of the dye and the interpretation of the resulting signals.

Binding to Specific Proteins (e.g., Acetylcholine (B1216132) Receptor Protein) and its Implications for Indicator Functionality

This protein binding has direct and significant implications for the dye's functionality as an indicator. The affinity of Antipyrylazo III for its target ions can be substantially modified by the intracellular milieu. For instance, the apparent dissociation constant (Kd) of the Antipyrylazo III-Mg²⁺ complex in the myoplasm was found to be markedly different from that measured in a standard potassium-based solution at the same physiological pH. nih.gov This underscores that calibrations performed in vitro using simple salt solutions may not accurately reflect the dye's behavior inside a living cell. nih.gov The necessity of performing intracellular calibrations is crucial for the proper interpretation of signals from the dye to obtain accurate measurements of ion concentrations. nih.gov While the binding to general cellular proteins is well-documented, the specific interactions with other proteins, such as the acetylcholine receptor, remain a complex area of study.

Sequestration by Intracellular Constituents and Immobilization Effects

Upon entering a cell, Antipyrylazo III does not distribute uniformly throughout the aqueous cytoplasm. Instead, a portion of the dye is subject to sequestration through binding with various intracellular constituents. nih.gov This phenomenon is a significant "in situ complication" that complicates the interpretation of optical signals derived from the dye. nih.govnih.gov The binding of Antipyrylazo III to cellular components effectively immobilizes a fraction of the dye molecules, hindering their ability to freely diffuse and participate in the equilibrium reactions with target ions that are fundamental to its indicator function.

This sequestration leads to the observed changes in the dye's physicochemical properties, such as the altered absorption spectra and ion affinity discussed previously. nih.gov The intracellular environment is a dense matrix of proteins, lipids, and other macromolecules, all of which can potentially interact with the dye. The consequence of this immobilization is that a simple equilibrium model based on the total dye concentration is insufficient for accurate measurements. A more exhaustive understanding of the dye's chemistry and its interactions within the cellular environment is necessary to correctly interpret the signals and account for the fraction of the dye that is effectively removed from the active pool. nih.gov

Interference with Cellular Processes and Enzymes (e.g., Azoreductase Activity)

Antipyrylazo III, as an azo compound, is susceptible to metabolic alteration by cellular enzymes, which represents a direct form of interference with its function as a stable indicator. nih.govnih.gov A primary pathway for this interference is through the activity of azoreductases. nih.govnih.govemergentresearch.org These enzymes catalyze the reductive cleavage of the azo bond (–N=N–), which is the chromophore of the dye responsible for its color. emergentresearch.orgmdpi.com

Research has shown that Antipyrylazo III can be reduced by cytoplasmic enzymes. nih.gov For example, rat liver cytosolic fractions can induce a one-electron reduction of azo dyes, producing an azo anion radical metabolite. nih.gov Although the effect was reported to be weaker for Antipyrylazo III compared to the related dye Arsenazo III, it demonstrates a direct enzymatic interaction. nih.gov This reaction can be supported by cellular reducing equivalents such as NADH and NADPH. nih.govemergentresearch.org

Azoreductase activity is widespread in biological systems, found in various bacteria, including human gut microbiota, and in mammalian tissues like the liver. mdpi.comnih.govresearchgate.net The enzymatic breakdown of Antipyrylazo III into colorless aromatic amines fundamentally alters its structure and abolishes its indicator properties. emergentresearch.org This metabolic degradation means that the concentration of the active indicator can decrease over time, potentially leading to errors in long-term experimental measurements. This interference highlights the importance of considering the metabolic stability of an indicator dye within the specific biological system being studied.

Mentioned Compounds

| Compound Name |

|---|

| Antipyrylazo III disodium (B8443419) |

| Arsenazo III |

| Bovine serum albumin (BSA) |

| Magnesium (Mg²⁺) |

| NADH (Nicotinamide adenine dinucleotide, reduced) |

| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced) |

Applications in Advanced Analytical Chemistry Research

Development of Spectrophotometric Methods for Metal Ion Determination in Complex Matrices

The primary application of Antipyrylazo III is in spectrophotometry. It serves as a sensitive chromogenic reagent for the determination of various metal ions, especially calcium (Ca²⁺) and magnesium (Mg²⁺), in complex biological and environmental samples. nih.govnih.gov The principle of these methods lies in the formation of a metal-Antipyrylazo III complex that exhibits a strong absorbance at a specific wavelength, distinct from the free ligand. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion.

In clinical chemistry, Antipyrylazo III and similar azo dyes are employed for the quantitative determination of calcium in biological fluids such as serum, plasma, and urine. biolabo.fratlas-medical.comreckondiagnostics.com These matrices are inherently complex, containing a multitude of proteins, lipids, and other ions that can potentially interfere with the analysis. The success of these methods relies on the high affinity and selectivity of the dye for the target ion under specific pH conditions, which helps to minimize the impact of the sample matrix. reckondiagnostics.com

Research has shown that Antipyrylazo III is particularly suitable for measuring calcium transients in biological systems, such as skeletal muscle fibers, mitochondria, and erythrocytes. nih.govnih.gov Its rapid reaction kinetics allow for the monitoring of fast changes in ion concentrations. nih.gov However, the complexity of biological matrices, such as cytoplasm, necessitates careful calibration. For instance, studies in rat myoballs have revealed that the intracellular environment can cause a red shift in the absorption spectrum of the dye and alter its apparent dissociation constant for Mg²⁺, highlighting the need for in-situ calibration for accurate measurements. nih.gov

Utilization in Complexometric Titration Methodologies (e.g., EDTA-Metric Determination of Ca and Mg)

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard and highly accurate method for determining the concentration of metal ions like Ca²⁺ and Mg²⁺. mdpi.comudel.edu This technique relies on a chemical indicator that changes color to signal the endpoint of the titration, which occurs when all the target metal ions have been complexed by the EDTA.

While Antipyrylazo III is a metallochromic indicator, meaning it changes color upon binding to a metal ion, its predominant use is in direct spectrophotometry rather than as a visual endpoint indicator in manual EDTA titrations. In spectrophotometric titrations, the change in absorbance of the Antipyrylazo III solution is monitored as the titrant (EDTA) is added. This allows for the determination of the stoichiometric relationship between the metal and the dye. nih.govnih.gov

In standard EDTA titrations for water hardness (total Ca²⁺ and Mg²⁺), other indicators such as Eriochrome Black T or Calcein are more commonly used for visual endpoint detection. mdpi.comudel.edu The choice of indicator is critical and depends on the stability of the metal-indicator complex relative to the metal-EDTA complex. The metal-EDTA complex must be more stable than the metal-indicator complex for a sharp color change to occur at the equivalence point. udel.edu

Methodologies for Assessing Metal-Ligand Ratios and Complex Stoichiometries

Understanding the stoichiometry of the complex formed between Antipyrylazo III and a metal ion is crucial for developing accurate analytical methods. Several methodologies are employed to determine these metal-ligand ratios. A common approach involves spectrophotometric titrations where the absorbance is measured as a function of the mole ratio of the ligand to the metal ion. By analyzing these titration curves, researchers can elucidate the stoichiometry of the resulting complexes. nih.govnih.gov

Studies have shown that Antipyrylazo III forms complexes with varying stoichiometries depending on the metal ion and the reaction conditions. For example, with magnesium, it typically forms a 1:1 complex (MgD). nih.gov In contrast, its reaction with calcium is more complex. Spectrophotometric titrations have indicated the formation of multiple complexes, including CaAn (1:1), CaAn₂ (1:2), and Ca₂An (2:1), each with its own dissociation constant. nih.gov Another study identified the primary product of the reaction with calcium to be a 1:2 complex (CaD₂). nih.govnih.gov This detailed understanding of complex formation is essential for accurate calibration and interpretation of analytical results. nih.gov

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Overall Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Calcium (Ca²⁺) | 1:1 (CaAn) | 4.5 x 10-4 M | nih.gov |

| Calcium (Ca²⁺) | 1:2 (CaAn₂) | 1.1 x 10-8 M² | nih.gov |

| Calcium (Ca²⁺) | 2:1 (Ca₂An) | 1.5 x 10-6 M² | nih.gov |

| Calcium (Ca²⁺) | 1:2 (CaD₂) | Not specified | nih.gov |

| Magnesium (Mg²⁺) | 1:1 (MgD) | Apparent Kd in myoplasm: 3.16 mM | nih.govnih.gov |

Strategies for Mitigating Interferences from Coexisting Ions and Biological Substances

A significant challenge in analytical chemistry is overcoming interference from other substances in the sample matrix that can affect the accuracy of the measurement. When using Antipyrylazo III, interference can arise from two main sources: coexisting metal ions and biological macromolecules.

Interference from Coexisting Ions: Other metal ions present in a sample can also form complexes with Antipyrylazo III, leading to erroneously high results. A common strategy to mitigate this is the use of masking agents. nih.govumass.edu Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with the primary chromogenic reagent. For example, triethanolamine (B1662121) and thiourea (B124793) have been used to suppress interference from ions like iron, copper, and zinc in other analytical methods. nih.govumass.edu Adjusting the pH of the solution is another effective strategy, as the stability of metal-ligand complexes is often highly pH-dependent. By selecting an optimal pH, it is possible to maximize the reaction with the target analyte while minimizing reactions with interfering ions. udel.edu

Interference from Biological Substances: In biological samples, particularly those containing proteins, significant interference can occur. Research has demonstrated that Antipyrylazo III can bind to proteins, such as the acetylcholine (B1216132) receptor protein. nih.gov This binding can alter the dye's spectral properties and sequester it, making it unavailable to react with the target calcium ions, which questions the dye's utility in certain biological systems without proper controls. nih.gov Furthermore, the general intracellular environment can shift the dye's absorption spectrum and change its affinity for metal ions. nih.gov To overcome these matrix effects, a crucial strategy is the development of an intracellular calibration curve, where calibration standards are prepared in a medium that closely mimics the biological sample matrix. nih.gov This ensures that any spectral shifts or changes in affinity are accounted for, leading to a more accurate determination of the free metal ion concentration.

Methodological Considerations and Challenges in Research Applications

Influence of pH and Ionic Strength on Dye Sensitivity and Metal Binding Affinity

The sensitivity and metal binding affinity of Antipyrylazo III disodium (B8443419) are profoundly influenced by the pH and ionic strength of the medium. These parameters dictate the dye's ionization state and the stability of the resulting metal-dye complexes, thereby affecting the accuracy of quantitative measurements.

Ionic strength also exerts a significant effect on the stability of the metal-dye complexes. Generally, an increase in ionic strength leads to a decrease in the stability constants of metal-ligand complexes. researchgate.netresearchgate.netchemijournal.com This is due to the increased concentration of ions in the solution, which can shield the electrostatic interactions between the metal ion and the dye, thereby weakening the complex. The equilibrium reactions of Antipyrylazo III with calcium have been specifically investigated at physiological ionic strength to ensure the relevance of in vitro calibrations to biological systems. nih.govnih.gov It is crucial to maintain a constant and well-defined ionic strength throughout an experiment, including during the preparation of calibration standards, to ensure consistent and comparable results.

Table 1: Influence of pH on the Stoichiometry of Antipyrylazo III-Metal Complexes

| Metal Ion | pH | Predominant Complex Stoichiometry (Metal:Dye) |

|---|---|---|

| Calcium (Ca²⁺) | 6.9 | 1:1, 1:2, and potentially 2:2 complexes form. The 1:2 complex is prominent. nih.govnih.gov |

| Magnesium (Mg²⁺) | Not specified | 1:1 (MgD) complex is formed. nih.gov |

Calibration Procedures and Data Interpretation in Quantitative Research

Accurate quantification of metal ions using Antipyrylazo III disodium necessitates rigorous calibration procedures and careful data interpretation. The non-linear relationship between absorbance and metal ion concentration, especially over a wide range, makes single-point calibrations unreliable. Therefore, the construction of a multi-point calibration curve is essential.

A typical calibration procedure involves preparing a series of standard solutions with known concentrations of the target metal ion in a buffer system that mimics the experimental conditions (i.e., same pH and ionic strength). The absorbance of these standards is then measured at the wavelength of maximum absorbance for the metal-dye complex. The resulting data are used to construct a calibration curve by plotting absorbance against metal ion concentration. The concentration of the metal ion in an unknown sample is then determined by interpolating its absorbance value on the calibration curve.

Data interpretation requires an understanding of the spectrophotometric principles and the potential for interferences. The absorbance spectra of Antipyrylazo III and its metal complexes can be complex, and it is important to select an appropriate wavelength for measurement where the change in absorbance upon metal binding is maximal and the interference from other components is minimal. In biological systems, intracellular calibration is often necessary to account for the effects of the cellular environment on the dye's properties. nih.gov This can be achieved by permeabilizing the cells and exposing them to solutions with known concentrations of the target ion. nih.gov The interpretation of absorbance signals must also consider the stoichiometry of the metal-dye complex, as different complexes will have different extinction coefficients. nih.gov

Table 2: Key Parameters in Calibration for Quantitative Analysis with Antipyrylazo III

| Parameter | Description | Importance |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the metal-dye complex exhibits the highest absorbance. | Ensures maximum sensitivity and minimizes the impact of minor fluctuations in wavelength. |

| Calibration Range | The range of concentrations over which the calibration curve is linear or follows a well-defined mathematical relationship. | Defines the limits of accurate quantification for the assay. |

| Blank Correction | Measurement of the absorbance of a solution containing all components except the analyte. | Corrects for background absorbance from the reagent and the sample matrix. |

| Matrix Matching | Preparing calibration standards in a matrix that closely resembles the sample matrix. | Minimizes errors arising from differences in pH, ionic strength, and interfering substances between the standards and the samples. |

Limitations Arising from Dye Interaction with Biological Material

A significant challenge in the application of this compound in biological research is its propensity to interact with various biological materials, which can alter its spectrophotometric properties and lead to inaccurate measurements.

The interaction with biological components can also lead to a misinterpretation of the stoichiometry of the metal-dye complex. Evidence suggests that in the presence of acetylcholine (B1216132) receptor protein and Ca²⁺, Antipyrylazo III can bind to the protein to a large extent. nih.gov This raises concerns about the reliability of this dye as a Ca²⁺ indicator in certain biological systems without careful validation and control experiments. nih.gov Therefore, when using Antipyrylazo III in complex biological matrices, it is crucial to perform intracellular or in situ calibrations to account for these interactions and to validate the results with independent methods whenever possible.

Optimizing Experimental Conditions for Specific Research Objectives

To obtain accurate and meaningful data, the experimental conditions for using this compound must be carefully optimized for each specific research objective. Key parameters that require optimization include the dye concentration, the selection of the measurement wavelength, and the composition of the buffer.

The concentration of Antipyrylazo III should be chosen to provide a sufficient absorbance signal without causing significant buffering of the metal ion being measured. A high dye concentration can perturb the intracellular concentration of the target ion. nih.gov The optimal concentration will depend on the expected concentration range of the metal ion and the path length of the cuvette.

The choice of wavelength is critical for maximizing sensitivity and minimizing interference. In dual-wavelength spectrophotometry, one wavelength is chosen at the peak absorbance of the metal-dye complex, while a second wavelength is chosen at an isosbestic point or a region where the metal-dye complex has minimal absorbance, to correct for background absorbance changes. The stoichiometry of the complex, which can be influenced by pH, will also affect the optimal wavelength selection. For example, different calcium-dye complexes (1:1 vs. 1:2) will have different spectral properties. nih.gov

The buffer composition, including pH and ionic strength, must be carefully controlled to ensure the stability and consistent formation of the desired metal-dye complex. The pH should be maintained at a level that favors the formation of the complex with the desired stoichiometry and minimizes interference from other ions. nih.gov The ionic strength of the buffer should be kept constant across all samples and standards to avoid variations in the stability of the complex. nih.govnih.gov For studies in biological systems, it is often desirable to use buffers that mimic physiological conditions.

Comparative Analysis with Other Metallochromic and Fluorescent Probes

Comparative Performance with Arsenazo III in Ion Sensing Applications

Antipyrylazo III and Arsenazo III are both metallochromic indicators used to measure intracellular calcium levels, particularly in muscle fibers. While they share a similar application, their performance characteristics exhibit notable differences. Studies comparing the two dyes in single skeletal muscle fibers have revealed that calcium transients recorded with both indicators have similar characteristics when elicited by short-duration action potentials. semanticscholar.orgnih.govnih.gov However, significant distinctions emerge under longer-duration voltage-clamp pulse stimulation, where the late phases of the optical signals differ between the two dyes. semanticscholar.orgnih.govresearchgate.net

A key advantage of Antipyrylazo III is its temporal resolution and signal fidelity. In comparative studies using intact frog muscle fibers, the Ca2+ signal from Antipyrylazo III was found to be temporally faster than that of Arsenazo III. nih.gov Furthermore, the spectral dependence of the Antipyrylazo III signal in situ aligns well with its calibrated spectrum in a cuvette, and its kinetic behavior is consistent with a single Ca2+-dye stoichiometry. nih.gov This suggests that Antipyrylazo III may provide a more accurate and reliably calibrated monitor of the time course of myoplasmic free Ca2+ transients. nih.gov In contrast, the spectral characteristics of absorbance transients recorded with Arsenazo III can be difficult to interpret directly in terms of Ca2+ concentration changes, necessitating a more comprehensive understanding of the dye's chemistry and potential in situ complications. nih.govnih.gov

In terms of calcium affinity, Antipyrylazo III is considered a "middle range" indicator, with a lower affinity for Ca2+ compared to Arsenazo III. semanticscholar.orgacs.org This lower affinity can be advantageous, as it means Antipyrylazo III buffers free calcium levels to a lesser extent than Arsenazo III, potentially offering a better signal-to-noise ratio without significantly dampening the physiological calcium transient. semanticscholar.org However, loading the dyes into cells presents practical differences; Antipyrylazo III diffuses into cut muscle fibers more slowly than other dyes like phenol (B47542) red, but it can be loaded via diffusion, whereas Arsenazo III often requires micro-iontophoresis. semanticscholar.org

Table 1: Comparative Performance of Antipyrylazo III vs. Arsenazo III in Calcium Sensing

| Feature | Antipyrylazo III | Arsenazo III | References |

|---|---|---|---|

| Signal Speed | Temporally faster response to Ca2+ transients. | Slower response compared to Antipyrylazo III. | nih.gov |

| Signal Interpretation | Spectral dependence and kinetics are consistent and more easily interpreted. | In situ signals can be difficult to interpret in terms of Ca2+ concentration. | nih.govnih.govnih.gov |

| Ca2+ Affinity | Lower affinity; less buffering of intracellular Ca2+. | Higher affinity; buffers intracellular Ca2+ more significantly. | semanticscholar.org |

| Stoichiometry | Consistent with a 1:2 (Ca2+:dye) complexation ratio. | Complex; in situ signals may not reflect simple binding kinetics. | nih.govnih.gov |

| Cell Loading | Can be loaded by diffusion into cut fibers, though it is slow. | Poorly diffusible; often requires micro-iontophoresis for loading. | semanticscholar.org |

Advantages and Disadvantages Relative to Fluorescent Calcium Indicators (e.g., Fura-2) in Specific Research Contexts

The comparison between Antipyrylazo III and fluorescent indicators like Fura-2 highlights a fundamental trade-off between different measurement modalities—absorbance versus fluorescence. Fura-2 is a ratiometric fluorescent dye that has become a benchmark for measuring intracellular calcium, especially in non-muscle cell populations. nih.govthermofisher.com

One of the primary advantages of Fura-2 is its ratiometric nature. By measuring the ratio of fluorescence emission at 510 nm when excited at two different wavelengths (typically 340 nm and 380 nm), the measurement can correct for variations in cell thickness, uneven dye loading, and signal loss due to photobleaching. nih.govyoutube.com This leads to more robust and quantitative measurements of Ca2+ concentration. Furthermore, fluorescent probes like Fura-2 offer significantly higher sensitivity than absorbance-based dyes, making them suitable for detecting the very low basal calcium concentrations (~100 nM) found in the cytosol of many cell types. thermofisher.com The development of acetoxymethyl (AM) ester forms of Fura-2 allows for straightforward, non-invasive loading into a wide variety of intact cells. nih.govresearchgate.net

However, Fura-2 has notable disadvantages. Its excitation occurs in the ultraviolet (UV) range, which can be phototoxic to cells, causing damage with prolonged exposure. UV excitation can also induce autofluorescence from endogenous molecules like NAD(P)H, potentially confounding the calcium signal. Photobleaching, though partially corrected by ratiometric measurement, can still limit the duration of long-term experiments. thermofisher.com

Antipyrylazo III, as an absorbance dye, circumvents these issues. It operates in the visible spectrum, avoiding the phototoxicity and autofluorescence associated with UV excitation. This makes it particularly useful for long-duration experiments or in preparations sensitive to UV light. The primary disadvantage of Antipyrylazo III is its lower sensitivity compared to fluorescent indicators, making it less ideal for measuring resting or very small changes in Ca2+ concentration. Its use is largely confined to environments with large and rapid calcium transients, such as skeletal muscle, where the changes in absorbance are significant enough to be reliably detected. semanticscholar.orgnih.gov Loading is also more invasive, often requiring microinjection or cut fiber preparations, which is not feasible for many research contexts, such as high-throughput screening. semanticscholar.orgnih.gov

Table 2: Advantages and Disadvantages of Antipyrylazo III vs. Fura-2

| Indicator | Advantages | Disadvantages | References |

|---|---|---|---|

| Antipyrylazo III | - Operates in the visible spectrum, avoiding UV phototoxicity.

| - Lower sensitivity than fluorescent probes.

| semanticscholar.orgnih.govthermofisher.com |

| Fura-2 | - High sensitivity, suitable for basal and transient Ca2+ levels.

| - Requires UV excitation, which can be phototoxic.

| nih.govthermofisher.comyoutube.com |

Differential Reactivity in Biochemical Assays (e.g., Superoxide (B77818) Anion Formation)

Beyond their primary function as ion indicators, some of these compounds can participate in unintended biochemical reactions, which can be a source of experimental artifacts. A notable example is the generation of superoxide anions (O2−•) in the presence of cellular enzyme systems.

Research has shown that both Arsenazo III and Antipyrylazo III can be reduced by microsomal enzymes, such as NADPH-cytochrome P-450 reductase, to form free radical metabolites. nih.gov This process involves a one-electron reduction to produce an azo anion radical. Under aerobic conditions, this radical can transfer an electron to molecular oxygen, generating superoxide anions and subsequently hydrogen peroxide. nih.gov This reactivity is an important consideration, as the artificial production of reactive oxygen species can interfere with the physiological processes being studied.

However, a key difference exists in the efficiency of this reaction between the two indicators. Studies using rat liver microsomes have demonstrated that Antipyrylazo III is significantly less effective than Arsenazo III at stimulating the formation of superoxide anions. nih.gov Correspondingly, Antipyrylazo III produces a much weaker electron spin resonance (ESR) signal corresponding to the azo anion radical compared to Arsenazo III. This suggests that Antipyrylazo III has a lower propensity to undergo the reductive activation that leads to superoxide generation. nih.gov This differential reactivity makes Antipyrylazo III a potentially better choice in experimental systems where the artificial generation of reactive oxygen species is a concern.

In contrast, fluorescent probes like Fura-2 are not known to participate in similar redox cycling reactions to produce superoxide anions. Their chemical structures are fundamentally different from the azo-based compounds and are not typically substrates for the same reductive enzymes. Therefore, in studies focused on oxidative stress or signaling pathways involving reactive oxygen species, fluorescent indicators are generally preferred to avoid the confounding variable of indicator-induced superoxide production.

Future Research Directions and Potential Innovations

Rational Design of Next-Generation Antipyrylazo III Analogs with Enhanced Properties

The rational design of new Antipyrylazo III analogs is a promising avenue for developing indicators with superior performance characteristics. This approach involves a deep understanding of the structure-activity relationships that govern the dye's interaction with metal ions. nih.govnih.govrsc.orgmdpi.com By systematically modifying the molecular structure of Antipyrylazo III, researchers can aim to fine-tune its properties for specific applications.

Key areas for improvement through rational design include:

Enhanced Selectivity: One of the primary goals is to develop analogs with higher selectivity for specific metal ions. This can be achieved by altering the geometry and electronic properties of the chelating groups to create a binding pocket that is more complementary to the target ion's size, charge density, and preferred coordination geometry. For instance, modifications to the hydroxyl and carboxyl groups on the naphthalene (B1677914) rings, or substitutions on the pyrazole rings, could modulate the electronic environment of the coordination sphere, thereby favoring the binding of one metal ion over another.

Improved Sensitivity and Affinity: For the detection of trace levels of metal ions, analogs with higher molar absorptivity and stronger binding affinities are desirable. Structure-activity relationship studies can guide the introduction of electron-donating or electron-withdrawing groups at strategic positions on the aromatic rings to influence the electronic transitions responsible for the color change, leading to a more pronounced spectral shift upon metal binding. ajol.infonih.gov

Tunable Wavelengths: Shifting the absorption and emission wavelengths of the dye and its metal complexes to different regions of the spectrum can be beneficial for multiplexing applications and for avoiding interference from other chromophores in complex biological samples. The synthesis of derivatives with extended or modified conjugated π-systems can lead to predictable shifts in their spectral properties. johnshopkins.edursc.org

Increased Photostability and Chemical Stability: For applications requiring long-term monitoring or use in harsh chemical environments, improving the stability of the dye is crucial. Rational design can focus on reinforcing the molecular structure against photobleaching and chemical degradation.

The synthesis of these next-generation analogs will likely involve multi-step organic synthesis protocols. chemrevlett.com The characterization of their spectral and metal-binding properties will be essential to validate the design principles and to identify promising candidates for further development.

Integration into Miniaturized and High-Throughput Research Platforms

The integration of Antipyrylazo III and its future analogs into miniaturized and high-throughput platforms represents a significant step towards rapid, automated, and cost-effective analysis. These platforms, often referred to as lab-on-a-chip or micro-total analysis systems (µTAS), offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for parallel processing. semanticscholar.org

Microfluidic chips can be designed to perform all the necessary steps for metal ion detection using Antipyrylazo III, including sample introduction, mixing with the indicator, and optical detection, all on a single, small device. nih.govnih.govresearchgate.netsemanticscholar.org The immobilization of Antipyrylazo III onto the surface of the microchannels could lead to the development of reusable sensor chips. nih.govnih.govresearchgate.net

A potential design for a microfluidic device utilizing Antipyrylazo III is presented in the table below:

| Component | Function | Material/Technique |

| Microchannels | Transport and mixing of sample and reagent | Polydimethylsiloxane (PDMS), Glass |

| Reagent Reservoir | Storage of Antipyrylazo III solution | Integrated within the chip |

| Mixing Zone | Ensures complete reaction between the analyte and the indicator | Serpentine or chaotic advection micromixers |

| Detection Window | Optically transparent region for spectrophotometric measurement | Thin PDMS or glass cover |

| Integrated Optics | Light source (LED) and detector (photodiode) | Miniaturized optical components |

Antipyrylazo III can be adapted for high-throughput screening (HTS) applications, particularly for the discovery of compounds that modulate metal ion homeostasis or for screening large numbers of environmental samples. nih.govnih.govprinceton.eduresearchgate.netresearchgate.net In a typical HTS format, the reaction between the sample and Antipyrylazo III would be carried out in multi-well plates, and the absorbance would be read using an automated plate reader. This would allow for the rapid analysis of thousands of samples in a short period.

Computational Modeling and Simulation for Predictive Research Applications

Computational chemistry offers powerful tools for understanding the behavior of Antipyrylazo III at the molecular level and for guiding the design of new and improved analogs. Techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into the electronic structure, geometry, and binding properties of the dye and its metal complexes. mdpi.commdpi.comnih.govnih.govsemanticscholar.org

DFT calculations can be used to:

Predict the geometry of Antipyrylazo III and its complexes with various metal ions, providing information on bond lengths, bond angles, and coordination numbers.

Calculate the electronic structure and molecular orbitals, which helps in understanding the nature of the metal-ligand bonding and the electronic transitions responsible for the observed colors.

Simulate the absorption spectra of the free dye and its metal complexes, allowing for a direct comparison with experimental data and aiding in the interpretation of the spectral shifts upon metal binding.

Determine the binding energies of different metal ions to Antipyrylazo III, providing a theoretical basis for its selectivity. nih.govsemanticscholar.org

Molecular docking is a computational technique that can predict the preferred binding orientation of a ligand to a receptor. In the context of Antipyrylazo III, molecular docking could be used to:

Investigate the binding of Antipyrylazo III to proteins , which is crucial for understanding its behavior in biological systems and for designing analogs with reduced protein interference. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Screen virtual libraries of potential Antipyrylazo III analogs for their predicted affinity and selectivity towards a target metal ion, thereby prioritizing synthetic efforts.

The synergy between computational modeling and experimental work is expected to accelerate the development of next-generation metallochromic indicators with tailored properties.

Exploration of Novel Biochemical and Biophysical Applications beyond Ion Sensing

While Antipyrylazo III is primarily known as a metal ion indicator, its unique chemical properties open up possibilities for its use in a broader range of biochemical and biophysical applications.

For metalloenzymes that utilize cations such as Ca²⁺ or Mg²⁺ as cofactors, Antipyrylazo III could potentially be used as a chromogenic substrate to monitor enzyme activity. The enzymatic reaction could lead to a change in the local concentration of the metal ion, which would be detected by the dye. This could provide a continuous and real-time assay for enzyme kinetics.

Antipyrylazo III could serve as a valuable tool for studying the binding and release of metal ions from proteins. For example, it could be used to monitor the displacement of a metal ion from a protein upon the addition of a competing ligand or a change in environmental conditions. researchgate.net This would provide insights into the thermodynamics and kinetics of metal-protein interactions.

In the field of biomaterials, there is a growing interest in developing materials that can release therapeutic ions in a controlled manner. Antipyrylazo III could be employed to monitor the release of metal ions from such biomaterials over time, providing crucial data for the optimization of their design and performance. mdpi.comnih.govnih.govresearchgate.net

The exploration of these novel applications will require careful experimental design and validation, but it holds the potential to significantly expand the utility of Antipyrylazo III and its analogs in various scientific disciplines.

Q & A

Q. What is the molecular structure and nomenclature of Antipyrylazo III disodium, and how does it influence its function as a calcium-sensitive dye?

this compound (CAS 14918-39-9) is a sulfonated naphthalene derivative with two antipyrine (phenazone) groups linked via azo bonds. Its structure includes two sulfonic acid groups, which enhance water solubility and metal ion chelation . The molecule’s azo groups and aromatic system enable spectral shifts upon calcium binding, forming the basis for its use in spectrophotometric Ca²⁺ detection . Researchers must verify its purity via UV-Vis spectroscopy (e.g., absorbance peaks at 720–790 nm) to ensure reliable calibration .

Q. What experimental setups commonly employ this compound in calcium flux studies?

The dye is widely used in sarcoplasmic reticulum (SR) vesicle studies to monitor Ca²⁺ uptake/release. A standard protocol involves:

- Suspending SR vesicles in ATP-regenerating buffer (95 mM KCl, 20 mM MOPS, 1 mM MgATP, pH 7.0).

- Adding 250 µM Antipyrylazo III to the external solution.

- Measuring Ca²⁺ concentration via dual-wavelength spectrophotometry (720–790 nm) to minimize interference from turbidity or other ions . Researchers must control temperature (e.g., 35°C) and avoid contaminants like heavy metals, which alter dye sensitivity .

Q. How should researchers address discrepancies in calcium concentration measurements using this compound?

Common discrepancies arise from:

- Dye concentration : High concentrations (>0.4 mM) cause self-absorption artifacts, distorting free [Ca²⁺] estimates. Calibrate using low dye concentrations and validate with EGTA-Ca²⁺ buffers .

- Binding kinetics : Antipyrylazo III binds Ca²⁺ reversibly, requiring correction for binding rates in kinetic models. Use equations accounting for on/off rates (e.g., ) .

- Interference : Mg²⁺ or pH variations affect affinity. Pre-treat samples with EDTA (for Mg²⁺) and standardize buffer pH .

Q. What are the critical storage and handling protocols for this compound?

Q. How does this compound compare to other metallochromic dyes (e.g., Arsenazo III) in calcium assays?

Antipyrylazo III has higher selectivity for Ca²⁺ over Mg²⁺ (10-fold difference in ) compared to Arsenazo III. However, its lower molar extinction coefficient requires higher concentrations (~250 µM vs. 50 µM for Arsenazo III). Use it in low-Mg²⁺ environments to minimize competition .

Advanced Research Questions

Q. What methodologies optimize this compound’s signal-to-noise ratio in single-fiber muscle studies?

- Diffusion control : Microinject dye into fibers to achieve uniform distribution (<0.4 mM) and avoid self-quenching .

- Signal correction : Subtract baseline absorbance (e.g., at 790 nm) from Ca²⁺-sensitive wavelengths (720 nm) to isolate calcium-dependent changes .

- Kinetic modeling : Integrate binding rates into Hill equations to resolve fast Ca²⁺ transients (e.g., during muscle contraction) .

Q. How can researchers reconcile conflicting data on Antipyrylazo III’s calcium affinity across studies?

Discrepancies in reported values (3–5 µM) stem from:

- Ionic strength : Higher KCl concentrations (e.g., 150 mM vs. 95 mM) reduce apparent affinity.

- Temperature : Affinity decreases at lower temperatures (e.g., 25°C vs. 35°C). Standardize buffer composition and temperature, and validate via titration with Ca-EGTA buffers in each experimental setup .

Q. What advanced techniques complement this compound in studying ryanodine receptor (RyR) modulation?

- Caged Ca²⁺ photolysis : Use NP-EGTA to trigger rapid Ca²⁺ release, monitored via Antipyrylazo III in real time.

- Fluorescent RyR probes (e.g., Fluo-4) : Combine with Antipyrylazo III for simultaneous intra- and extra-vesicular Ca²⁺ measurements .

- Electrophysiology : Patch-clamp SR vesicles to correlate ion channel activity with dye-based Ca²⁺ flux data .

Q. How do EGTA-based calibration systems interact with Antipyrylazo III in quantifying Ca²⁺ release kinetics?

EGTA (1–20 mM) chelates residual Ca²⁺, slowing signal decay and prolonging transient durations. To resolve fast kinetics:

Q. What computational tools are recommended for modeling Antipyrylazo III-Ca²⁺ binding dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.